2-Fluoro-6-(1-hydroxyethyl)phenol
Description
2-Fluoro-6-(1-hydroxyethyl)phenol (CAS: 749929-50-8) is a fluorinated phenolic compound characterized by a hydroxyl group (-OH) at the para position of the benzene ring, a fluorine atom at the ortho position (C2), and a 1-hydroxyethyl (-CH(OH)CH₃) substituent at the meta position (C6) . Its molecular formula is C₈H₉FO₂, with a molar mass of 156.15 g/mol.
Properties
CAS No. |
749929-50-8 |
|---|---|
Molecular Formula |
C8H9FO2 |
Molecular Weight |
156.15 g/mol |
IUPAC Name |
2-fluoro-6-(1-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H9FO2/c1-5(10)6-3-2-4-7(9)8(6)11/h2-5,10-11H,1H3 |
InChI Key |
UUEPKPLTSBUURA-UHFFFAOYSA-N |
SMILES |
CC(C1=C(C(=CC=C1)F)O)O |
Canonical SMILES |
CC(C1=C(C(=CC=C1)F)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituted Phenolic Derivatives
The following table summarizes key structural analogs and their properties:
Key Observations:
Functional Group Diversity: The hydroxyethyl group in this compound enhances hydrogen bonding capacity compared to thioether (e.g., 2-fluoro-6-(methylthio)phenol) or ethoxy substituents (e.g., 2-ethoxy-6-...phenol), which lack H-bond donors .
Biological Activity: Hydroxyethyl and ester derivatives (e.g., compounds in ) often exhibit antimicrobial properties due to increased membrane permeability . The patented compound 4-{(1R)-2-...phenol demonstrates tailored pharmacokinetics via extended alkyl chains and ether linkages, highlighting the importance of substituent bulkiness in drug design .
Physicochemical Properties: Solubility: The hydroxyethyl group improves water solubility relative to non-polar groups (e.g., methylthio in ). Thermal Stability: Thioether and ethoxy derivatives may exhibit higher stability under acidic conditions compared to hydroxyethyl analogs due to reduced susceptibility to oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
